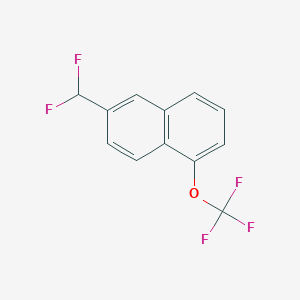![molecular formula C13H23BO3Si B11853517 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) group and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature . The boronic acid functionality can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a suitable palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The boronic acid can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The TBDMS group can be cleaved under acidic conditions or using fluoride ions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF for deprotection of the TBDMS group.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Free phenol.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of enzyme inhibitors and sensors. The TBDMS group provides steric protection, enhancing the stability of the compound under various conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is unique due to the presence of both the TBDMS protecting group and the boronic acid functionality. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H23BO3Si |
|---|---|
Molecular Weight |
266.22 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C13H23BO3Si/c1-10-11(14(15)16)8-7-9-12(10)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3 |
InChI Key |
BNUSQQLYRAAEHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)









![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)



